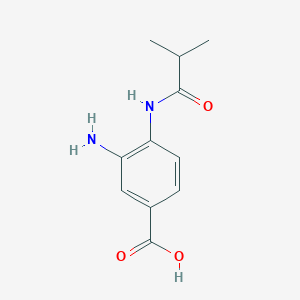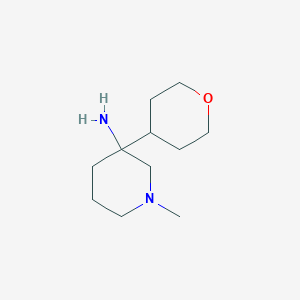![molecular formula C12H16OS B8296376 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone](/img/structure/B8296376.png)
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by its unique structure, which includes a thiophene ring substituted with dimethyl and methyl-allyl groups, as well as an ethanone group.
Preparation Methods
The synthesis of 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be achieved through various synthetic routes. One common method involves the alkylation of thiophene derivatives. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and an alkylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring reacts with electrophiles such as bromine or chlorine, leading to halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated thiophenes.
Scientific Research Applications
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as dyes and pigments.
Mechanism of Action
The mechanism by which 1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone exerts its effects involves interactions with molecular targets and pathways. The thiophene ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
1-[3,5-Dimethyl-4-(2-methylallyl)thiophen-2-yl]ethanone can be compared with other thiophene derivatives, such as:
2-Acetylthiophene: Similar in structure but lacks the dimethyl and methyl-allyl groups, resulting in different chemical and biological properties.
3-Methylthiophene: Contains a methyl group on the thiophene ring but does not have the ethanone group, leading to variations in reactivity and applications.
Properties
Molecular Formula |
C12H16OS |
|---|---|
Molecular Weight |
208.32 g/mol |
IUPAC Name |
1-[3,5-dimethyl-4-(2-methylprop-2-enyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H16OS/c1-7(2)6-11-8(3)12(9(4)13)14-10(11)5/h1,6H2,2-5H3 |
InChI Key |
VKTRSFCMGFTKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1CC(=C)C)C)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
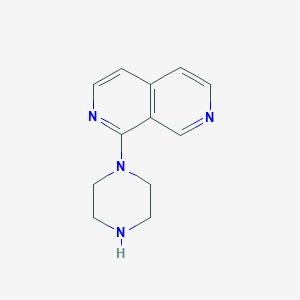
![4-Oxo-9-Methyl-2,3,4,9-Tetrahydrothiopyrano[2,3-b]Indole](/img/structure/B8296297.png)
![2-Acetyl-6,7-dichloro-5-hydroxybenzo[b]thiophene](/img/structure/B8296305.png)

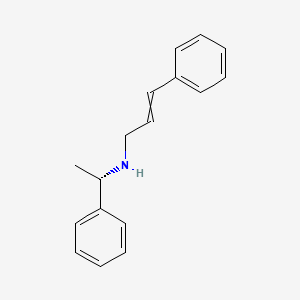
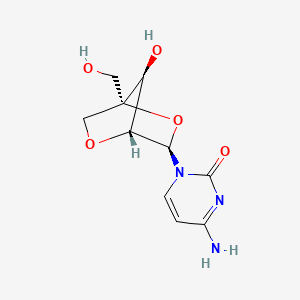

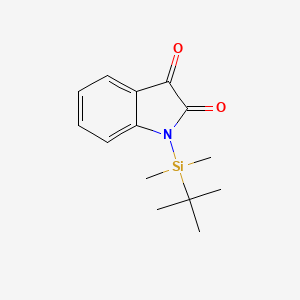
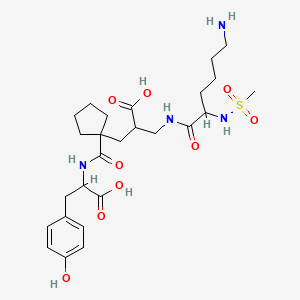
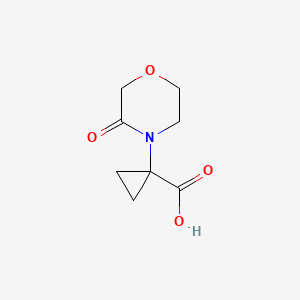
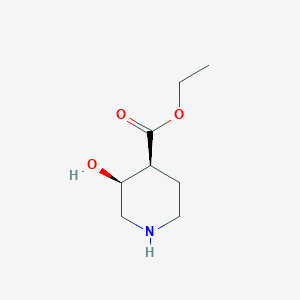
![4-[1-(4-Chloro-phenyl)-ethoxy]-3-methoxy-benzaldehyde](/img/structure/B8296385.png)
